Predicted PI3Kδ Inhibition Profile Compared to In-Class Pan-PI3K Inhibitors
In the absence of published experimental data, computational predictions based on ChEMBL activity models provide an initial differentiation profile. This compound is predicted to inhibit PI3Kδ (PIK3CD) with a pKi of 7.40 (approximate IC50 ~40 nM), compared to PI3Kα (PIK3CA) with a pKi of 7.28 (IC50 ~52 nM). This contrasts with a non-selective pan-PI3K inhibitor like Copanlisib, which inhibits PI3Kδ and PI3Kα with IC50s of 0.5 nM and 0.7 nM, respectively, but lacks the indole moiety and associated potential for polypharmacology [1]. The predicted data suggest a different selectivity window that must be considered for target-specific studies.
| Evidence Dimension | In Silico Predicted Binding Affinity (pKi) |
|---|---|
| Target Compound Data | PI3Kδ pKi = 7.40 ± 0.49 |
| Comparator Or Baseline | Predicted PI3Kα pKi = 7.28 ± 0.49 for the same compound; Copanlisib (pan-PI3K inhibitor) PI3Kδ IC50 = 0.5 nM, PI3Kα IC50 = 0.7 nM |
| Quantified Difference | A 1.3-fold weaker predicted affinity for PI3Kα relative to PI3Kδ, versus Copanlisib's 1.4-fold difference, but with 80-100 fold lower overall potency. |
| Conditions | Computational prediction based on ChEMBL20 activity models (ZINC20 database) |
Why This Matters
This predicted selectivity fingerprint is critical for experimental design; if confirmed, it would position this compound for studies requiring a specific PI3K isoform selectivity window that is distinct from highly potent, pan-PI3K clinical inhibitors.
- [1] ZINC20 Database. Activity predictions for ZINC000058541984 (N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine). Accessed 2026-05-06. View Source
